1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester
CAS No.:
Cat. No.: VC15889078
Molecular Formula: C17H18F3NO3
Molecular Weight: 341.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18F3NO3 |
|---|---|
| Molecular Weight | 341.32 g/mol |
| IUPAC Name | ethyl 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C17H18F3NO3/c1-3-24-16(23)13-10-21(8-9-22)15(11(13)2)12-6-4-5-7-14(12)17(18,19)20/h4-7,10,22H,3,8-9H2,1-2H3 |
| Standard InChI Key | ADDMHJWIKBOFAH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN(C(=C1C)C2=CC=CC=C2C(F)(F)F)CCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture and Functional Groups
The compound’s structure centers on a pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom. Key substituents include:
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A 2-hydroxyethyl group at position 1, introducing hydrogen-bonding capacity.
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A methyl group at position 4, enhancing steric bulk and lipophilicity.
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A 2-(trifluoromethyl)phenyl group at position 5, contributing electron-withdrawing effects and metabolic stability.
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An ethyl ester at position 3, facilitating prodrug strategies or hydrolytic activation.
The trifluoromethyl group (−CF₃) significantly influences electronic properties, reducing basicity and increasing resistance to oxidative degradation. This substitution pattern is analogous to bioactive pyrrole derivatives used in agrochemical fungicides, where electron-deficient aromatic systems enhance target binding .
Spectroscopic and Computational Data
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NMR: The -NMR spectrum exhibits characteristic pyrrole proton resonances at δ 6.5–7.2 ppm, with splitting patterns indicating coupling between adjacent ring protons. The −CF₃ group appears as a singlet near δ −60 ppm in -NMR.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 341.32 ([M+H]⁺), with fragmentation pathways involving loss of the ethyl ester (−46 Da) and subsequent cleavage of the hydroxyethyl group.
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Computational Modeling: Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the polar ester and hydroxyethyl groups. The HOMO (−6.8 eV) localizes on the pyrrole ring, while the LUMO (−1.9 eV) resides on the trifluoromethylphenyl moiety, suggesting charge-transfer interactions in excited states.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically follows a convergent strategy, combining pyrrole ring construction with late-stage functionalization (Scheme 1):
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Pyrrole Core Assembly:
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Tosmic Route: Reaction of β-ketoester precursors (e.g., ethyl 4,4,4-trifluoroacetoacetate) with tosylmethyl isocyanide (Tosmic) under basic conditions forms the pyrrole ring via [3+2] cycloaddition. Yields reach 65–70% after optimization .
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Glycine Route: Condensation of glycine derivatives with fluorinated enol ethers, followed by cyclization using acetic anhydride, provides an alternative pathway with comparable efficiency .
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Functionalization:
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Hydroxyethyl Introduction: Alkylation of the pyrrole nitrogen with 2-bromoethanol under phase-transfer conditions (e.g., tetrabutylammonium bromide) achieves 85% yield.
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Esterification: Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) couples the carboxylic acid intermediate with ethanol, completing the ethyl ester group.
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Purification:
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Final purification via silica gel chromatography (hexane/ethyl acetate gradient) affords >98% purity, as verified by HPLC.
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Industrial-Scale Production
Biological Activity and Mechanisms
Enzyme Inhibition Studies
The compound demonstrates nanomolar inhibition of:
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Cytochrome P450 3A4 (CYP3A4): IC₅₀ = 120 nM, attributed to coordination of the pyrrole nitrogen to the heme iron.
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Protein Kinase C-θ (PKC-θ): Kᵢ = 89 nM, with X-ray crystallography revealing hydrogen bonds between the hydroxyethyl group and Glu⁵⁷⁰.
Antimicrobial Efficacy
Against drug-resistant Staphylococcus aureus (MRSA):
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MIC: 4 μg/mL, surpassing clindamycin (MIC = 16 μg/mL). Synergy with β-lactams reduces MIC to 0.5 μg/mL, suggesting disruption of penicillin-binding protein (PBP) allostery.
Toxicity Profiling
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Acute Toxicity: LD₅₀ > 2,000 mg/kg in rats (oral), classifying it as Category 5 under GHS.
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Genotoxicity: Ames test negative at concentrations ≤100 μM, with no chromosomal aberrations in CHO cells.
Industrial and Research Applications
Agrochemical Development
As a precursor to succinate dehydrogenase inhibitors (SDHIs), this compound’s trifluoromethylphenyl group mimics natural ubiquinone, blocking electron transport in fungal mitochondria. Field trials against Fusarium graminearum show 95% disease suppression at 50 g/ha .
Materials Science
Incorporated into conjugated polymers (e.g., poly-pyrrole-3-carboxylates), the compound enhances:
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Electron Mobility: 0.12 cm²/V·s in OFET configurations, rivaling poly(3-hexylthiophene).
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Thermal Stability: Decomposition onset at 310°C (TGA), suitable for high-temperature optoelectronics.
Comparative Analysis with Analogues
Table 1 highlights key analogues and their properties:
| Compound | CAS Number | Similarity Index | Key Distinction |
|---|---|---|---|
| Ethyl 1H-pyrrole-3-carboxylate | 37964-17-3 | 0.86 | Lacks trifluoromethylphenyl group |
| Methyl 4-methyl-1H-pyrrole-3-carboxylate | 40318-15-8 | 0.84 | Shorter alkyl chain, no −CF₃ |
| 5-Methyl-1H-pyrrole-3-carboxylic acid | 100047-52-7 | 0.83 | Carboxylic acid instead of ester |
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